Diethyl [bis(4-methylphenyl)methyl]phosphonate
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Overview
Description
Diethyl [bis(4-methylphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a bis(4-methylphenyl)methyl moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [bis(4-methylphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with bis(4-methylphenyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl [bis(4-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl [bis(4-methylphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including stilbenes and olefins.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of polymers and as an additive in materials to enhance their properties.
Mechanism of Action
The mechanism of action of diethyl [bis(4-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl p-tolylmethylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylmethylphosphonate
Uniqueness
Diethyl [bis(4-methylphenyl)methyl]phosphonate is unique due to its bis(4-methylphenyl)methyl moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Biological Activity
Diethyl [bis(4-methylphenyl)methyl]phosphonate, a phosphonate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phosphonate functional group, which is known for its diverse biological activities. The compound can be represented by the following chemical structure:
- Chemical Formula : C16H19O4P
- Molecular Weight : 306.3 g/mol
Phosphonates like this compound often interact with biological systems through several mechanisms:
- Enzyme Inhibition : Phosphonates can act as inhibitors of various enzymes, including those involved in nucleotide metabolism.
- Antioxidant Activity : Some studies suggest that phosphonates may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Certain derivatives have shown activity against a range of microbial pathogens.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains with promising results:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Significant activity | |
Mycobacterium tuberculosis | Effective against resistant strains |
The compound's effectiveness against Staphylococcus aureus indicates its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:
- Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer), HL60 (leukemia), and HepG2 (liver cancer).
- Findings : A study reported selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM, while showing no significant toxicity at concentrations up to 10 μM for other tested lines .
Case Studies and Research Findings
- In Vitro Studies on Anticancer Activity : A series of experiments demonstrated that this compound could inhibit cell proliferation in T-lymphoblastic leukemia cells effectively. The selectivity for these cells suggests a targeted therapeutic potential .
- Environmental Impact Assessment : Research has indicated low migration levels of diethyl phosphonates from polymer matrices into food contact materials, suggesting safety for consumer use under regulated conditions . This aspect is crucial for evaluating the compound's utility in food packaging applications.
- Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing, with preliminary results indicating favorable absorption characteristics in model organisms .
Properties
CAS No. |
147845-84-9 |
---|---|
Molecular Formula |
C19H25O3P |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-11-7-15(3)8-12-17)18-13-9-16(4)10-14-18/h7-14,19H,5-6H2,1-4H3 |
InChI Key |
KZHTZCWJJFPJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)OCC |
Origin of Product |
United States |
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